n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine
Description
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
ZPCCQGKZRQUVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1CCC(CC1)C |
Origin of Product |
United States |
Preparation Methods
Overview
The trans-4-methylcyclohexylamine moiety is a crucial building block for synthesizing N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine. Efficient and high-purity preparation of this intermediate is essential.
Preparation Method via Schmidt Rearrangement (Azide Route)
A robust industrial method involves the Schmidt rearrangement of trans-4-methylcyclohexane formic acid with sodium azide and a protonic acid catalyst, avoiding hazardous hydrazoic acid and expensive metal catalysts. This "one-pot" reaction proceeds via acyl azide intermediate formation, nitrogen gas evolution, and hydrolysis to give trans-4-methylcyclohexylamine with high optical purity (>99.5%) and good yield (>85%).
| Parameter | Value/Condition |
|---|---|
| Starting material | trans-4-methylcyclohexane formic acid |
| Catalyst | Protonic acid (e.g., sulfuric acid) |
| Reagents | Sodium azide |
| Solvent | Non-protonic solvent (e.g., trichloromethane) |
| Molar ratio (formic acid : sodium azide : acid) | 1 : 1–1.5 : 1–5 (preferred 1 : 1.2 : 4) |
| Temperature | 0–50 °C (initial), then 10–50 °C |
| Reaction time | 1–2 h initial, then 4–20 h (preferably 12 h) |
| Workup | pH adjustment >9, extraction, concentration, rectification |
| Yield | ~85% |
| Optical purity (enantiomeric excess) | >99.5% |
This method benefits from reduced toxicity, simplified operation, and minimized waste generation, making it suitable for industrial scale.
Synthesis of this compound
General Strategy
The target compound is synthesized by coupling the trans-4-methylcyclohexylamine intermediate with a suitable propan-1-amine derivative or its precursor. While direct literature specifically for this compound is limited, analogous synthetic routes involving alkylation or reductive amination of the amine with appropriate alkyl halides or aldehydes are standard in amine chemistry.
Relevant Synthetic Approaches from Literature
Reductive amination or alkylation : The trans-4-methylcyclohexylamine can be reacted with 2-bromoethylpropan-1-amine or related intermediates under basic or reductive conditions to install the ethyl linker and propan-1-amine functionality.
Coupling via amide or sulfonamide intermediates : In related compounds (e.g., glimepiride analogues), trans-4-methylcyclohexylamine is converted to isocyanate or sulfonyl chloride derivatives, then reacted with amine-containing chains to form urea or sulfonamide linkages.
Protection/deprotection strategies : During multi-step syntheses involving cycloalkyl amines, N-tosyl protection and subsequent deprotection under basic conditions are employed to facilitate selective reactions.
Example from Hedgehog Pathway Inhibitor Synthesis
A study on cycloalkyl amine-containing compounds describes partial N-tosyl deprotection during substitution with trans-4-methylcyclohexylamine, followed by re-protection to obtain intermediates for further functionalization. This highlights the importance of protecting groups in complex amine synthesis.
Purification and Characterization
Purification of trans-4-Methylcyclohexylamine Hydrochloride
Purification of Coupled Products
- Crude amine derivatives are purified by solvent mixtures (methanol, acetone, toluene) with controlled temperature reflux and crystallization steps to achieve >95% purity by HPLC.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and bases such as KOH or NaOH are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the nitrogen atom in the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines or enamines . This nucleophilic addition is a key step in many organic reactions involving this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Lipophilicity and CNS Penetration: The 4-methylcyclohexyl group in this compound enhances lipophilicity compared to ZINC34819523 (fluorophenyl-methoxy substituent) but reduces it relative to Cinacalcet’s naphthyl group.
Stereochemical Impact :
- Unlike Cinacalcet, which exhibits significant activity differences between regioisomers (e.g., diastereomers show 10–100x potency variations) , the stereochemical effects of the 4-methylcyclohexyl group in the target compound remain uncharacterized but likely influence receptor binding.
Enzyme Interactions :
- While ZINC34819523 targets MAO-B with high docking scores, the cyclohexyl group in the target compound may favor interactions with G protein-coupled receptors (e.g., 5-HT2C) over oxidases, as seen in 5-HT2C modulators like (2S,4S)-36 .
Metabolic Stability :
- The urea group in glimepiride improves metabolic stability compared to primary amines like this compound, which may undergo faster N-dealkylation .
Synthetic Complexity :
- The synthesis of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () involves multistep chiral resolution (e.g., UPLC with 99% enantiomeric excess), suggesting similar challenges for the target compound’s scalable production .
Research Implications
- Pharmacological Profiling : Prioritize assays for 5-HT2C receptor modulation and MAO-B inhibition to validate hypothesized CNS activity .
- Stereoisomer Studies : Investigate enantiomer-specific effects using chiral chromatography (e.g., Chiralpak® AS-H) .
- Structure-Activity Relationship (SAR) : Explore substituent variations (e.g., replacing cyclohexyl with bicyclic moieties) to optimize potency and selectivity.
Biological Activity
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine, also known as 4-Methylcyclohexylpropan-1-amine, is a compound of interest in biological research due to its potential pharmacological effects. This article reviews its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H25N. Its structure features a propan-1-amine backbone with a 4-methylcyclohexyl substituent, which may influence its biological interactions and pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype. This receptor is involved in various physiological processes, including mood regulation and appetite control.
Key Mechanisms
- Receptor Binding : The compound may bind to serotonin receptors, modulating their activity and leading to downstream effects on neurotransmission.
- Signal Transduction : Activation of these receptors can initiate G protein-coupled signaling pathways, influencing cellular responses such as calcium flux and gene expression.
Biological Activity
Research into the biological activity of this compound has revealed several notable effects:
- Antidepressant-like Effects : Animal models have indicated that this compound may exhibit antidepressant-like properties by enhancing serotonergic signaling.
- Appetite Regulation : Its action on 5-HT2C receptors suggests potential applications in appetite suppression and weight management.
Study 1: Antidepressant Activity
A study conducted on rodent models assessed the antidepressant-like effects of this compound. The results showed a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity (PubMed ID: 28657744) .
Study 2: Appetite Suppression
In another study focused on metabolic effects, the compound was administered to diet-induced obese mice. The results demonstrated a decrease in food intake and body weight over four weeks, supporting its role in appetite regulation (ResearchGate publication) .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| n-(2-(4-Ethylcyclohexyl)ethyl)propan-1-amine | C12H25N | Moderate serotonin receptor agonist |
| n-(2-(3-Methylcyclohexyl)ethyl)propan-1-amine | C12H25N | Weak serotonergic activity |
| n-(2-(4-Methoxycyclohexyl)ethyl)propan-1-amine | C12H25N | Stronger receptor affinity |
Q & A
Basic: What are the established synthetic routes for N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine, and how do intermediate isolation steps influence yield?
Methodological Answer:
A common strategy involves multi-step alkylation and amination reactions. For example, analogous compounds like N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine are synthesized via nucleophilic substitution between a halogenated intermediate (e.g., 3-chloropropan-1-amine) and a substituted phenol derivative under basic conditions . Key steps include:
- Intermediate purification : Column chromatography (e.g., ethyl acetate/MeOH/NEt₃ mixtures) improves purity but may reduce overall yield due to compound loss .
- Reaction optimization : Temperature control (e.g., 60–80°C) and stoichiometric excess of the amine precursor (1.2–1.5 eq) enhance efficiency.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methylcyclohexyl protons at δ 0.8–1.5 ppm, amine protons at δ 1.5–2.5 ppm).
- HPLC : Relative retention times (RRT) and response factors (RF) from pharmacopeial standards (e.g., 1-(4-methoxyphenyl)propan-2-amine with RRT 2.64) guide method development .
- Mass Spectrometry : High-resolution MS (e.g., m/z 281.0141 for N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine) confirms molecular weight .
Basic: How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli, inspired by phenethylamine derivatives showing activity at 25–50 µg/mL .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM to assess safety margins.
- Structural analogs : Compare with N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine, where ether linkages modulate bioavailability .
Advanced: How do steric and electronic effects of the 4-methylcyclohexyl group influence reaction kinetics in synthesis?
Methodological Answer:
- Steric hindrance : The bulky cyclohexyl group slows nucleophilic substitution rates. Computational modeling (DFT) predicts energy barriers for transition states .
- Electronic effects : Electron-donating methyl groups stabilize intermediates via hyperconjugation, as seen in tert-butylamino analogs .
- Case study : In N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine, steric effects reduce yields by 15–20% compared to linear alkyl analogs .
Advanced: How can contradictory data in biological activity reports be resolved?
Methodological Answer:
- Purity validation : Use HPLC-MS to rule out impurities (e.g., despropionyl fentanyl derivatives at ≥98% purity) as confounding factors .
- Solvent effects : DMSO vs. aqueous solubility impacts apparent activity; e.g., 4-Methylhex-2-en-1-amine shows 30% higher MIC in DMSO .
- Receptor profiling : Compare binding affinities (e.g., κ-opioid vs. μ-opioid receptors) to explain divergent in vivo results .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- QSAR modeling : Use MolDescriptor (e.g., logP, polar surface area) to correlate substituents (e.g., methylcyclohexyl vs. trichlorophenoxy) with antimicrobial potency .
- Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
- Case study : 3-(3-Fluoropiperidin-1-yl)propan-1-amine derivatives showed 5× higher selectivity for serotonin receptors after fluorine substitution .
Key Notes
- Advanced Techniques : Focus on mechanistic studies (e.g., DFT, QSAR) to address research gaps.
- Contradictions : Highlight purity, solvent, and receptor selectivity as critical variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
